1-(3,5-Dichlorophenyl)-3-pyridin-3-ylurea
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Overview
Description
N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a pyridyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea typically involves the reaction of 3,5-dichloroaniline with 3-pyridyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis systems may be employed to achieve large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-N’-(4-pyridyl)urea: Similar structure but with the pyridyl group at the 4-position.
N-(3,5-Dichlorophenyl)-N’-(2-pyridyl)urea: Similar structure but with the pyridyl group at the 2-position.
N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
Uniqueness: N-(3,5-Dichlorophenyl)-N’-(3-pyridyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and pyridyl groups provides a distinct electronic environment that can affect its interaction with molecular targets.
Properties
Molecular Formula |
C12H9Cl2N3O |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-4-9(14)6-11(5-8)17-12(18)16-10-2-1-3-15-7-10/h1-7H,(H2,16,17,18) |
InChI Key |
YCNUSBREZUWZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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